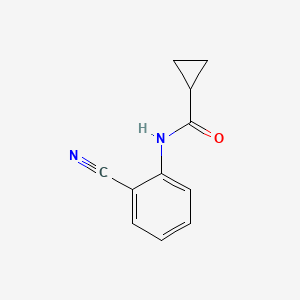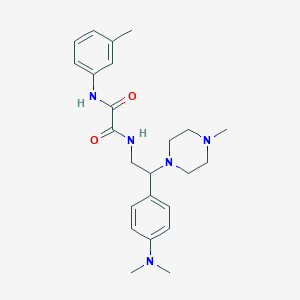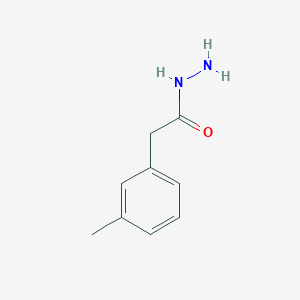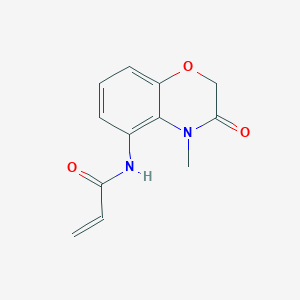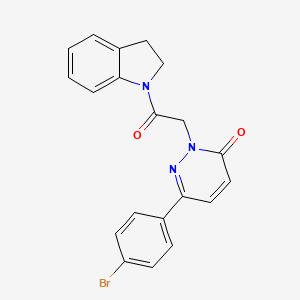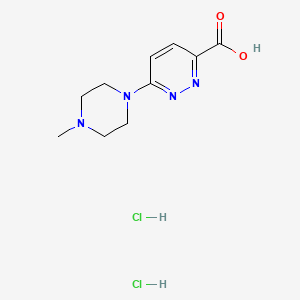
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride, also known as MPD, is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various research fields. MPD is a heterocyclic compound that contains both pyridazine and piperazine rings, making it a unique molecule with diverse properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been shown to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has also been shown to inhibit acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been shown to have various biochemical and physiological effects in the body. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has also been shown to decrease the levels of cortisol, which is a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for various research applications. However, 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride, including the development of novel drugs based on its inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride's potential use as a radiotracer in PET imaging also requires further investigation. Additionally, the anxiolytic and antidepressant effects of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride require further study to determine its potential use in the treatment of anxiety and depression.
Métodos De Síntesis
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride involves the reaction of 4-methylpiperazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The resulting product is then purified to obtain 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride in its dihydrochloride salt form. The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been extensively studied for its potential applications in various research fields, including medicinal chemistry, neuroscience, and pharmacology. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. This property makes 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride a potential candidate for the development of novel drugs for the treatment of diseases such as Alzheimer's and glaucoma.
In addition, 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which is a non-invasive technique used for the diagnosis of various diseases.
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-13-4-6-14(7-5-13)9-3-2-8(10(15)16)11-12-9;;/h2-3H,4-7H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHHKWTCHQSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

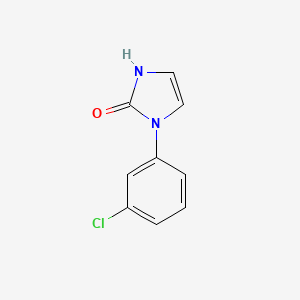
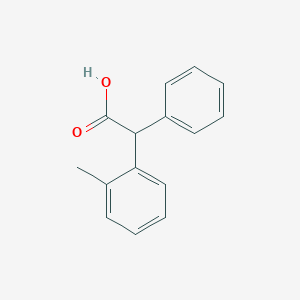
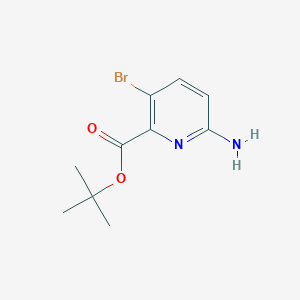
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)
![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)
